![molecular formula C9H7ClF2O2 B1393391 3-Ethoxy-2,4-difluorobenzoyl chloride CAS No. 1017779-90-6](/img/structure/B1393391.png)
3-Ethoxy-2,4-difluorobenzoyl chloride
Overview
Description
3-Ethoxy-2,4-difluorobenzoyl chloride is an organic compound with the molecular formula C9H7ClF2O2 . It has a molecular weight of 220.6 g/mol . This compound is often used as an intermediate in organic synthesis .
Synthesis Analysis
3-Ethoxy-2,4-difluorobenzoyl chloride can be synthesized from 4-chloro-3,5-difluorobenzonitrile through a series of reactions including nitration, selective reduction, diazotisation, and chlorination .Molecular Structure Analysis
The InChI code for 3-Ethoxy-2,4-difluorobenzoyl chloride is 1S/C9H7ClF2O2/c1-2-14-6-4-3-5 (9 (10)13)7 (11)8 (6)12/h3-4H,2H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
3-Ethoxy-2,4-difluorobenzoyl chloride is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Pharmaceutical Intermediates
3-Ethoxy-2,4-difluorobenzoyl chloride: is primarily utilized as an intermediate in pharmaceutical synthesis. It plays a crucial role in the production of various medicinal compounds due to its reactive acyl chloride group, which readily participates in acylation reactions .
Organic Synthesis
In organic chemistry, this compound is employed in the Suzuki–Miyaura coupling reactions. These reactions are pivotal for forming carbon-carbon bonds, an essential step in constructing complex organic molecules, including pharmaceuticals and polymers .
Material Science
The reactivity of 3-Ethoxy-2,4-difluorobenzoyl chloride makes it a valuable component in material science. It can be used to modify the surface properties of materials or synthesize new materials with specific desired characteristics .
Analytical Chemistry
In analytical chemistry, derivatives of 3-Ethoxy-2,4-difluorobenzoyl chloride can serve as standards or reagents. Their stability and distinct chemical properties allow for accurate measurement and detection of various substances .
Biochemistry Research
This compound finds its use in biochemistry for probing the structure and function of biomolecules. It can be used to introduce fluorine atoms into bioactive compounds, which is beneficial for tracing and imaging applications .
Industrial Applications
3-Ethoxy-2,4-difluorobenzoyl chloride: is also significant in industrial settings, where it can be used in the synthesis of performance chemicals or as a catalyst in certain chemical reactions .
Safety and Hazards
Mechanism of Action
Target of Action
As a benzoyl chloride derivative, it is likely to react with nucleophiles such as amines or alcohols in organic synthesis .
Mode of Action
3-Ethoxy-2,4-difluorobenzoyl chloride, like other acyl chlorides, is highly reactive. It can undergo nucleophilic acyl substitution reactions with various nucleophiles, leading to the formation of esters, amides, and other functional groups . The ethoxy and difluoro groups on the benzene ring can influence the reactivity and selectivity of these reactions.
Biochemical Pathways
The compound can be used in the synthesis of various bioactive molecules, potentially affecting multiple biochemical pathways depending on the final product .
Action Environment
The action of 3-Ethoxy-2,4-difluorobenzoyl chloride can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other reactive species, pH, temperature, and solvent conditions . It should be stored in a dry, cool place, away from oxidizing agents and bases .
properties
IUPAC Name |
3-ethoxy-2,4-difluorobenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O2/c1-2-14-8-6(11)4-3-5(7(8)12)9(10)13/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLHUPZOTFCPNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1F)C(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-2,4-difluorobenzoyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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